N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine
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Overview
Description
N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine is an organic compound that features a tetrahydropyran ring attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine typically involves the reaction of tetrahydropyran derivatives with ethylamine. One common method includes the use of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide as a starting material, which is reacted with ethylamine under controlled conditions . The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures, followed by gradual warming to room temperature to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This can lead to changes in metabolic pathways or cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine
- O-(tetrahydro-2H-pyran-2-yl)hydroxylamine
- Tetrahydropyran derivatives
Uniqueness
N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-ethyl-2-(oxan-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-10-6-3-9-4-7-11-8-5-9/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNAHEWNTQUQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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